Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
Description
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a hydroxyl (-OH) and a methyl ester (-COOCH₃) group at the 3-position of the pyrrolidine ring, with the amine protonated as a hydrochloride salt. This compound is a chiral building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals due to its ability to modulate solubility, bioavailability, and target interactions via its polar hydroxyl group. It is commercially available at high purity for research purposes, with pricing reflecting its specialized applications .
Properties
IUPAC Name |
methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKWHOQLUWGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method includes the esterification of 3-hydroxypyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
MHPC serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:
- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution Reactions: Functional groups can be substituted using reagents like thionyl chloride or phosphorus tribromide.
Biology
In biological research, MHPC is employed to study enzyme mechanisms and metabolic pathways. It has been investigated as a potential inhibitor of influenza virus neuraminidase, demonstrating significant antiviral properties in vitro. For example, experiments conducted on various strains of influenza showed that MHPC could effectively inhibit viral replication by interfering with the enzyme's function .
Medicine
MHPC is being explored for its therapeutic potential, particularly as a precursor in drug synthesis. It has been identified as a key intermediate in the development of several pharmaceutical compounds, including:
- Calcium antagonists such as Barnidipine.
- Carbapenem antibiotics , which are crucial in treating bacterial infections.
- Quinolone-based antibiotics and analgesics .
Table 1: Summary of Chemical Transformations
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts hydroxyl to carbonyl groups | Ketones, Aldehydes |
| Reduction | Reduces esters to alcohols | Alcohols |
| Substitution | Replaces functional groups | Various derivatives |
Table 2: Pharmaceutical Applications
| Application Type | Compound Name | Role |
|---|---|---|
| Calcium Antagonist | Barnidipine | Major intermediate |
| Antibiotics | Carbapenems | Key precursor in synthesis |
| Analgesics | Various | Intermediate for pain relief drugs |
Case Studies
- Antiviral Activity Against Influenza
- Synthesis of Chiral Compounds
Mechanism of Action
The mechanism of action of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Molecular Data of Selected Pyrrolidine Derivatives
Key Observations :
- Steric and Electronic Effects : Methyl groups (e.g., 1a) introduce steric hindrance and reduce polarity, favoring membrane permeability but limiting solubility . Methoxyethyl groups (e.g., ) balance hydrophobicity and polarity via ether linkages .
- Stereochemistry : Chiral analogs like the (3S,4S)-isomer () highlight the importance of stereochemistry in biological activity and synthesis complexity .
Biological Activity
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound is characterized by its hydroxyl and ester functional groups, which contribute to its reactivity and biological properties. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions.
Mechanisms of Action:
- Enzyme Interaction: The compound interacts with specific enzymes, potentially altering their activity. This is crucial in studying metabolic pathways.
- Substrate Role: It may serve as a substrate in enzymatic reactions, affecting the synthesis of other biomolecules.
- Inhibition Potential: The compound has shown promise as an inhibitor in certain biochemical pathways, which can be leveraged for therapeutic applications.
Biological Activity
The biological activity of this compound encompasses various aspects:
- Enzyme Mechanisms: It is utilized in research to elucidate enzyme mechanisms, particularly those involved in metabolic processes.
- Therapeutic Investigations: There are ongoing studies assessing its potential therapeutic properties, especially as a precursor in drug synthesis.
- Cellular Effects: Preliminary studies suggest that it may influence cell signaling pathways, although detailed mechanisms remain to be fully elucidated.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Metabolic Pathways: Research indicates that this compound can affect metabolic pathways through enzyme modulation .
- Cancer Research: Investigations into its role as an inhibitor of specific enzymes involved in cancer metabolism have been promising, suggesting potential antiproliferative effects .
- Neuropharmacology: The compound's interaction with neurotransmitter receptors has been explored, indicating possible implications for neurological disorders .
Comparison of Biological Activities
Case Studies
-
Enzyme Mechanism Study:
In a study examining the effects on metabolic enzymes, this compound was shown to significantly alter enzyme kinetics, suggesting its utility in understanding metabolic regulation. -
Cancer Cell Line Investigation:
A case study involving various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell proliferation, indicating its potential as an anticancer agent. -
Neuropharmacological Assessment:
Research assessing the compound's impact on neurotransmitter receptors revealed that it could modulate receptor activity, providing insights into its potential use in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
